Acetamide, N-(1-methyl-2-oxo-4-phenylbutyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(1-methyl-2-oxo-4-phenylbutyl)- can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound typically involves the solvent-free reaction of aryl amines with ethyl cyanoacetate. This method is widely used due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(1-methyl-2-oxo-4-phenylbutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The active hydrogen on the carbon adjacent to the carbonyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions include various oxo derivatives, alcohols, and substituted acetamides .
Scientific Research Applications
Acetamide, N-(1-methyl-2-oxo-4-phenylbutyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Acetamide, N-(1-methyl-2-oxo-4-phenylbutyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to changes in cellular processes. For example, it may inhibit aliphatic amidase expression-regulating proteins, affecting metabolic pathways in microorganisms .
Comparison with Similar Compounds
Similar Compounds
Acetamide: A simpler compound with similar structural features but lacking the phenyl and oxo groups.
N,N-Dimethylacetamide: A related compound used more widely in industrial applications but not derived from Acetamide, N-(1-methyl-2-oxo-4-phenylbutyl)-.
Uniqueness
Acetamide, N-(1-methyl-2-oxo-4-phenylbutyl)- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its phenyl and oxo groups contribute to its versatility in various chemical reactions and potential therapeutic applications .
Properties
CAS No. |
655242-02-7 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-(3-oxo-5-phenylpentan-2-yl)acetamide |
InChI |
InChI=1S/C13H17NO2/c1-10(14-11(2)15)13(16)9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,14,15) |
InChI Key |
FKKLZVVHXASIAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CCC1=CC=CC=C1)NC(=O)C |
Origin of Product |
United States |
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